Benzamide, 5-amino-N-ethyl-2-hydroxy-
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Overview
Description
Benzamide, 5-amino-N-ethyl-2-hydroxy- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-amino-N-ethyl-2-hydroxy-, the process can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its rapid, mild, and efficient nature, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-amino-N-ethyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 5-amino-N-ethyl-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a PARP inhibitor and neuroprotectant.
Industry: Utilized in the production of pharmaceuticals, paper, plastics, and rubber.
Mechanism of Action
The mechanism of action of Benzamide, 5-amino-N-ethyl-2-hydroxy- involves its interaction with specific molecular targets and pathways. As a PARP inhibitor, it mimics nicotinamide and binds to the PARP enzyme, inhibiting its activity and preventing the repair of DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
Its ability to act as a PARP inhibitor and its potential neuroprotective effects make it a compound of significant interest in both scientific research and therapeutic development .
Properties
CAS No. |
114259-86-8 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-amino-N-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |
InChI Key |
SVFBRDOVQXJGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
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